

Quantum Chemical Calculations for 4-Aminophenyl Acetate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Aminophenyl acetate

Cat. No.: B084002

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Introduction

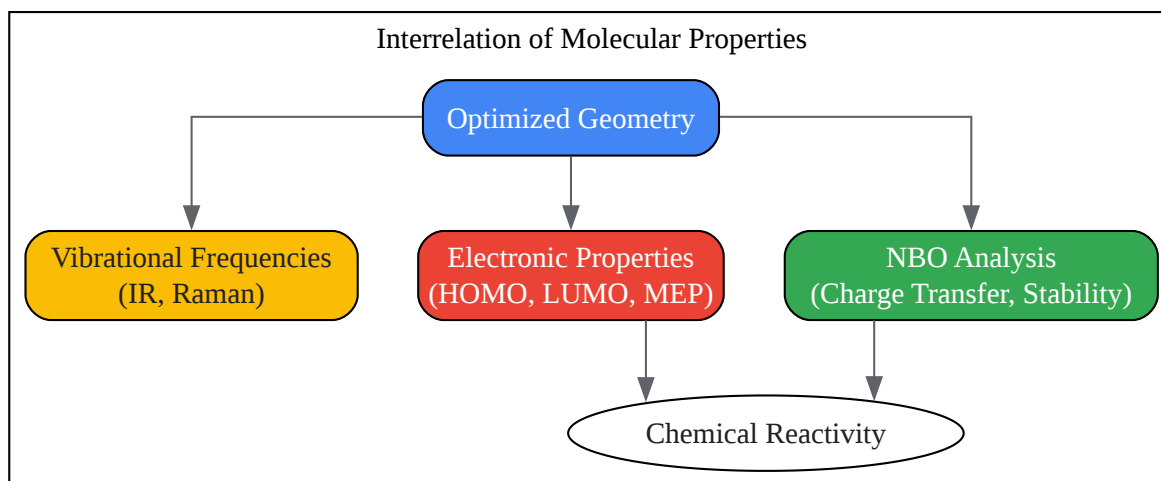
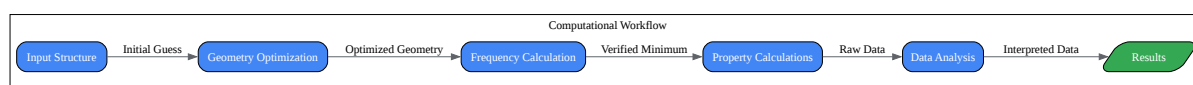
4-Aminophenyl acetate, also known as 4-acetoxyaniline or p-aminophenyl acetate, is an organic compound with applications in pharmaceuticals and as an intermediate in chemical synthesis.^[1] Its molecular structure, featuring an aniline core and an acetate group, gives rise to interesting electronic and spectroscopic properties. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential biological activity. This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the detailed characterization of **4-Aminophenyl acetate**.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool to investigate the geometric, vibrational, and electronic properties of molecules.^[2] These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies (FT-IR and Raman), electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the analysis of intramolecular interactions through Natural Bond Orbital (NBO) analysis.

This technical guide outlines the standard computational methodologies, presents key data in a structured format, and provides the necessary visualizations to understand the workflow and interrelationships of these quantum chemical studies.

Core Concepts in Quantum Chemical Calculations

A typical computational study of a molecule like **4-Aminophenyl acetate** involves several key steps, starting from the initial structure input to the detailed analysis of its quantum mechanical properties.



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